molecular formula C10H18F2N2O2 B6236166 tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate CAS No. 1822853-38-2

tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B6236166
CAS No.: 1822853-38-2
M. Wt: 236.26 g/mol
InChI Key: KEWAAHJOSNDLHV-UHFFFAOYSA-N
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Description

tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluoropyrrolidine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate typically involves the following steps:

    Formation of the difluoropyrrolidine intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent to introduce the difluoro groups.

    Carbamoylation: The difluoropyrrolidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoropyrrolidine moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Yields the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine

    Pharmaceutical Research: Investigated for potential use in drug development due to its structural features that may interact with biological targets.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Industry

    Material Science:

Mechanism of Action

The mechanism by which tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can enhance binding affinity and specificity due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate: Similar structure but with a single fluorine atom.

    tert-butyl N-[(4,4-dichloropyrrolidin-2-yl)methyl]carbamate: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

    Fluorine Atoms: The presence of two fluorine atoms in the difluoropyrrolidine moiety can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAAHJOSNDLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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